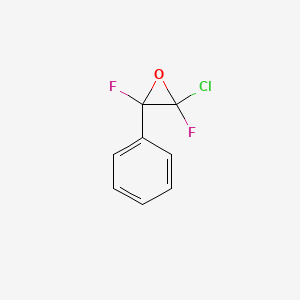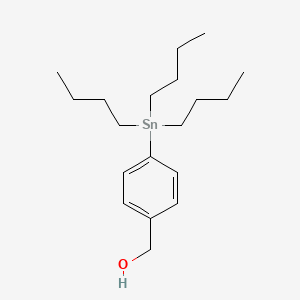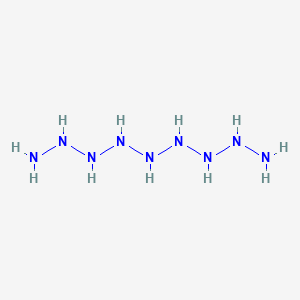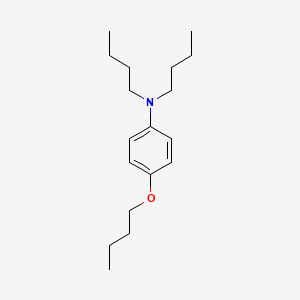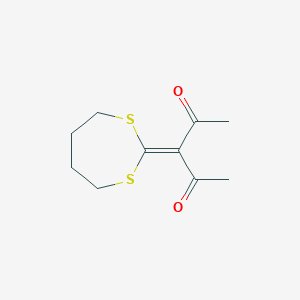
3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione is a chemical compound known for its unique structure and properties. It is often used as a non-thiolic, odorless equivalent of propane-1,3-dithiol in various chemical reactions. This compound has gained attention due to its efficiency and practicality in thioacetalization reactions, making it a valuable reagent in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the use of p-dodecylbenzenesulfonic acid as a catalyst under solvent-free conditions . The process is efficient and yields high amounts of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Industrial production also emphasizes the use of environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione undergoes various chemical reactions, including:
Thioacetalization: It reacts with aldehydes and ketones to form dithioacetals.
Oxidation: It can be oxidized using reagents like KMnO4 and OsO4.
Reduction: It undergoes reduction with agents such as NaBH4 and LiAlH4.
Common Reagents and Conditions
- p-Dodecylbenzenesulfonic acid in water or solvent-free conditions.
Oxidation: KMnO4, OsO4, CrO3.
Reduction: NaBH4, LiAlH4.
Major Products Formed
Thioacetalization: Dithioacetals.
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thioacetals.
Applications De Recherche Scientifique
3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of carbonyl compounds.
Biology: Employed in the study of enzyme mechanisms involving sulfur-containing compounds.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione involves its role as a thioacetalization reagent. It reacts with carbonyl compounds to form stable dithioacetals, protecting the carbonyl group from further reactions. This protection is crucial in multi-step organic syntheses where selective reactivity is required .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dithianes
- 1,3-Dithiolanes
- 3,3-Dimethyl-2,4-pentane dione
Uniqueness
3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione stands out due to its non-thiolic, odorless nature, making it more user-friendly compared to traditional thiol-based reagents. Its efficiency in thioacetalization reactions under mild conditions also highlights its superiority over similar compounds .
Propriétés
Numéro CAS |
160300-24-3 |
|---|---|
Formule moléculaire |
C10H14O2S2 |
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
3-(1,3-dithiepan-2-ylidene)pentane-2,4-dione |
InChI |
InChI=1S/C10H14O2S2/c1-7(11)9(8(2)12)10-13-5-3-4-6-14-10/h3-6H2,1-2H3 |
Clé InChI |
DZGWEYSXYAPRBY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=C1SCCCCS1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


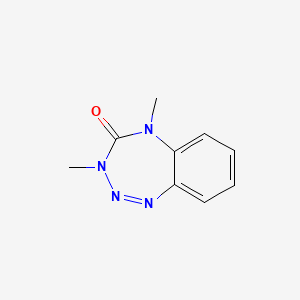
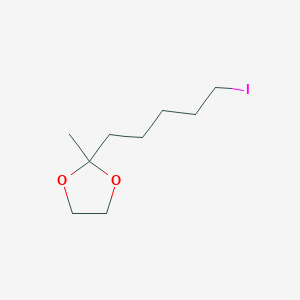
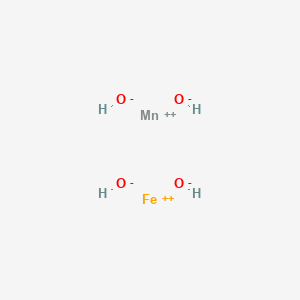
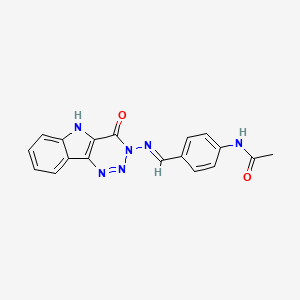
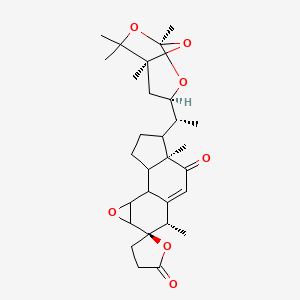
![Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)](/img/structure/B14283321.png)
![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)
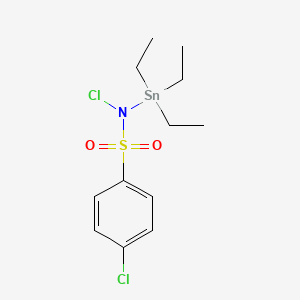
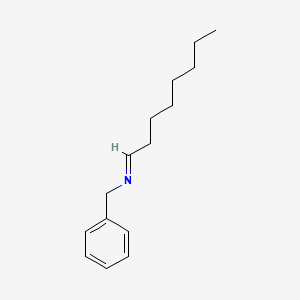
![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)
